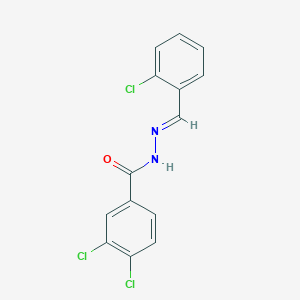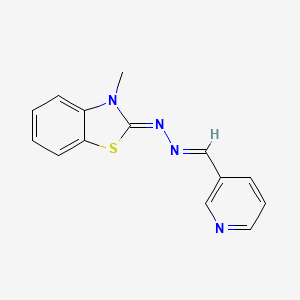
3,4-dichloro-N'-(2-chlorobenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzohydrazide derivatives, including compounds similar to 3,4-dichloro-N'-(2-chlorobenzylidene)benzohydrazide, involves condensation reactions between benzaldehydes and hydrazides. These reactions typically yield hydrazone Schiff base compounds, which are characterized by their C=N double bond. The synthesis process is crucial for determining the compound's structure and properties (Han, 2013).
Molecular Structure Analysis
X-ray crystallography plays a pivotal role in elucidating the molecular structure of benzohydrazide derivatives. Studies have shown that these compounds can crystallize in various space groups, with their molecular structures stabilized by hydrogen bonds and weak π···π stacking interactions. The crystal structures reveal that the molecules typically adopt an E configuration with respect to the C=N double bond, which is key to their reactivity and interactions (Han, 2013).
Chemical Reactions and Properties
Benzohydrazide derivatives undergo a range of chemical reactions, influenced by their functional groups. The presence of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO2), enhances their reactivity. These groups participate in various chemical reactions, including hydrogen bonding and π···π interactions, which are essential for the compound's antimicrobial properties. The chemical properties are deeply intertwined with the compound's structure, affecting its reactivity and applications (Han, 2013).
Aplicaciones Científicas De Investigación
Structural Characterization and Antimicrobial Properties
A study on related benzohydrazone compounds, including N'-[2,4-dichlorobenzylidene]-3,4,5-trimethoxybenzohydrazide, highlights their synthesis and structural characterization through X-ray crystallography. These compounds exhibit antimicrobial activities against various bacteria, with specific electron-withdrawing groups enhancing their antimicrobial efficacy. This suggests potential applications of similar compounds in developing antimicrobial materials (Han, 2013).
Antibacterial Activities of Benzohydrazide Derivatives
The antibacterial properties of benzohydrazide derivatives, including those similar in structure to 3,4-dichloro-N'-(2-chlorobenzylidene)benzohydrazide, have been examined. These studies indicate that the structural modifications, such as the substitution of aromatic rings, significantly influence their biological activity against tested strains (Szczesio, Korona-Głowniak, & Gobis, 2018).
Conversion to Oxadiazolenones and Thiadiazolenones
Research into benzohydrazides has demonstrated their conversion into various heterocyclic compounds, such as 1,3,4(2H)-oxadiazolenones and 1,3,4(2H)-thiadiazolenones. This indicates the chemical versatility of benzohydrazide derivatives for synthesizing a wide range of potentially bioactive molecules (Barnish et al., 1986).
Synthesis and Antimicrobial Evaluation of Substituted Benzohydrazides
The synthesis and evaluation of N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazides have been explored for their antibacterial properties. These compounds showcase the potential of benzohydrazides as intermediates for creating effective organic compounds with significant biological activities (Shaikh, 2013).
Vanadium(V) Complexes Derived from Benzohydrazides
The study of vanadium(V) complexes derived from chlorido-substituted hydrazone compounds demonstrates the synthesis and characterization of these complexes, which exhibit antimicrobial activities against a range of bacteria and fungi. This research highlights the potential use of benzohydrazide derivatives in the development of new antimicrobial agents (He et al., 2018).
Propiedades
IUPAC Name |
3,4-dichloro-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O/c15-11-4-2-1-3-10(11)8-18-19-14(20)9-5-6-12(16)13(17)7-9/h1-8H,(H,19,20)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKBVPSKRMHLLI-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)
![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)
![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)


![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)
![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)
